1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Description
1-(4-Methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a heterocyclic compound featuring a piperidine core substituted with two key moieties:
- A 1,2,4-oxadiazole ring linked to a 4-(trifluoromethyl)phenyl group at position 2.
- 4-Methylbenzenesulfonyl (tosyl) group at position 1.
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry . The tosyl group is a common sulfonamide derivative known to enhance bioavailability and target selectivity .
Synthetic routes for analogous compounds (e.g., 1,3,4-oxadiazole derivatives) involve multistep reactions, including cyclization of carboxylic acid hydrazides and nucleophilic substitution with sulfonyl chlorides .
Properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-14-4-10-18(11-5-14)31(28,29)27-12-2-3-16(13-27)20-25-19(26-30-20)15-6-8-17(9-7-15)21(22,23)24/h4-11,16H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYPKZCYCFYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, and the trifluoromethyl group is often added using trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations and their biological implications.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Sulfonyl Group Variations: The tosyl group in the target compound is associated with improved membrane permeability compared to thienylsulfonyl () or chlorophenylsulfonyl () groups .
Aromatic Substituents on Oxadiazole: The trifluoromethylphenyl group provides strong electron-withdrawing effects, stabilizing the oxadiazole ring and enhancing receptor-binding interactions compared to bromophenyl () or fluorophenyl () groups .
Heterocyclic Core Modifications :
- Replacing oxadiazole with triazole () introduces additional hydrogen-bonding sites, which could modulate binding affinity but may reduce metabolic stability .
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis is likely achievable via established routes for oxadiazole-sulfonamide hybrids, as demonstrated in and .
Optimization Opportunities : Substituting the tosyl group with morpholine () or modifying the oxadiazole substituent () could fine-tune activity and pharmacokinetics.
Biological Activity
1-(4-Methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (referred to as compound A) is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the biological activity of compound A, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of compound A can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to compound A. Notably, compounds featuring the trifluoromethyl group have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Low MIC values (specific values needed from sources) | Effective against biofilm formation |
| Compound B | Enterococcus faecalis | Moderate MIC values | Low resistance development observed |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies involving mouse models have indicated that compound A exhibits low toxicity at doses up to 50 mg/kg. Various organ toxicity markers were monitored, showing no significant adverse effects on liver and kidney functions.
Table 2: Cytotoxicity Analysis
| Test Subject | Dose (mg/kg) | Toxicity Markers Observed | Results |
|---|---|---|---|
| Mouse Model | 10 | Liver enzymes | No significant elevation |
| Mouse Model | 50 | Kidney function markers | No harmful effects detected |
The mechanism by which compound A exerts its biological effects is under investigation. Preliminary studies suggest that it may inhibit macromolecular synthesis in bacterial cells, leading to a broad spectrum of antibacterial activity. This suggests potential targets that affect global bacterial cell function.
Case Studies
Case Study 1 : A study conducted on the efficacy of compound A against biofilm-forming Staphylococcus aureus demonstrated its ability to significantly reduce biofilm formation and enhance the bactericidal effect in stationary phase cells. This is particularly relevant for treating chronic infections where biofilms are prevalent.
Case Study 2 : Another investigation focused on the cytotoxic effects of compound A on human cultured cells revealed low toxicity levels, making it a promising candidate for further development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
